![molecular formula C14H21N7 B2356279 5-(3-甲基哌啶-1-基)-7-(吡咯烷-1-基)-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 1286727-17-0](/img/structure/B2356279.png)
5-(3-甲基哌啶-1-基)-7-(吡咯烷-1-基)-3H-[1,2,3]三唑并[4,5-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C14H21N7 and its molecular weight is 287.371. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
LSD1 Inhibition for Cancer Therapy
This compound has been synthesized and evaluated for its inhibitory effects on LSD1 (lysine-specific demethylase 1), which is involved in cancer proliferation and migration. Studies suggest that abrogation of LSD1 may lead to inhibition of cancer growth .
Anti-Gastric Cancer Effect
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of this compound, indicating its potential application in treating gastric malignancies .
USP28 Inhibition for Cancer Treatment
The compound has been identified as a potential inhibitor for ubiquitin-specific peptidase 28 (USP28), which is closely associated with the occurrence and development of various cancers .
Anti-Inflammatory Activity
This compound has shown potential anti-inflammatory activity, which was assessed in an animal model of delayed-type hypersensitivity. This suggests its application in reducing inflammation-related symptoms .
EGFR Inhibition
The compound has been evaluated for its inhibitory effects against EGFR (epidermal growth factor receptor), which plays a crucial role in cell growth and division, indicating its use in targeted cancer therapies .
Cytotoxic Activities Against Cancer Cell Lines
Synthesized derivatives of this compound have demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting its application in chemotherapy .
Anti-Inflammatory Effects in Cells
Novel analogs of this compound have been synthesized and assessed for their anti-inflammatory effects in cell cultures, providing insights into its potential use in treating inflammation at the cellular level .
Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as… [Prediction of Anti-proliferation Effect of [1,2,3]Triazolo4,5- d … Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly … Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1- ( (2S,5R)-5 … [Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 … [Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 … Research developments in the syntheses, anti-inflammatory activities …
作用机制
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . This inhibition can lead to the suppression of cancer proliferation and migration . The compound has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) .
Biochemical Pathways
The inhibition of LSD1 affects the methylation status of histones, particularly histone H3. This can lead to changes in gene expression that affect various cellular pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound are directly linked to its stability in hepatocytes and whole blood . This suggests that the compound may have good oral bioavailability.
Result of Action
The inhibition of LSD1 by this compound can significantly inhibit the activity of LSD1 in cells . This can lead to a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . Furthermore, the compound can also suppress the migration ability of cells .
属性
IUPAC Name |
5-(3-methylpiperidin-1-yl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-10-5-4-8-21(9-10)14-15-12-11(17-19-18-12)13(16-14)20-6-2-3-7-20/h10H,2-9H2,1H3,(H,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYOUIZAJXUBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=NNN=C3C(=N2)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。